1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique combination of pyridine, thiazole, thiophene, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization. Key steps may include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The pyridine and pyrazine rings can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) on the pyridine or pyrazine rings can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions, with conditions varying based on the desired functional group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups on the pyridine ring would produce aminopyridine derivatives.
Scientific Research Applications
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound can be used as a probe to study biological processes at the molecular level, such as protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(phenyl)urea: This compound shares the thiazole and pyridine moieties but differs in the substitution pattern on the urea linkage.
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(benzyl)urea: Similar to the above compound but with a benzyl group instead of a phenyl group.
Uniqueness: 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of the thiophene and pyrazine rings, which can impart distinct electronic and steric properties. These features may enhance its binding affinity to specific biological targets or its stability under certain conditions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS2/c25-17(24-18-23-14(11-27-18)12-4-1-2-6-19-12)22-10-13-16(21-8-7-20-13)15-5-3-9-26-15/h1-9,11H,10H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZWNCSDIAQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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